5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that contains a pyridine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and the use of advanced technologies, such as microwave-assisted synthesis, can enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino, bromo, butyl, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, receptor binding, and signal transduction. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyridines and dihydropyridines, such as:
- 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-thione
- 5-Amino-3-chloro-1-butyl-4-methyl-1,2-dihydropyridin-2-one
- 5-Amino-3-bromo-1-butyl-4-ethyl-1,2-dihydropyridin-2-one .
Uniqueness
The uniqueness of 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Biological Activity
5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C10H15BrN2O
Molecular Weight: 259.14 g/mol
IUPAC Name: 5-amino-3-bromo-1-butyl-4-methylpyridin-2-one
CAS Number: 1564601-21-3
Biological Activities
The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. Key findings include:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting membrane integrity, leading to cell lysis.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis is a focal point of ongoing research.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes implicated in disease processes, including those involved in inflammation and cancer progression. For instance, it has been studied for its inhibitory effects on LpxC, an enzyme critical for bacterial survival.
The biological effects of this compound are attributed to its interactions with various molecular targets:
- Targeting Enzymes : The compound binds to specific enzymes, altering their activity and subsequently affecting metabolic pathways.
- Modulating Signaling Pathways : It influences key signaling pathways involved in cell survival and death, such as the MAPK/ERK pathway, which is crucial for cancer cell proliferation.
Case Studies
Several studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating efficacy comparable to standard antibiotics. |
Study 2 | Evaluated anticancer properties in MCF-7 cells, showing a dose-dependent increase in apoptosis markers (e.g., caspase activation). |
Study 3 | Explored enzyme inhibition against LpxC in Pseudomonas aeruginosa, revealing a prolonged residence time of the compound on the target enzyme, suggesting potential for extended therapeutic effects. |
Comparative Analysis
To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Amino-3-chloro-1-butylpyridin-2-one | C10H15ClN2O | Chlorine substitution; different reactivity profile |
5-Amino-3-bromo-pyridinone derivatives | C9H10BrN2O | Variations in side chains; potential differences in biological activity |
Properties
Molecular Formula |
C10H15BrN2O |
---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
5-amino-3-bromo-1-butyl-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H15BrN2O/c1-3-4-5-13-6-8(12)7(2)9(11)10(13)14/h6H,3-5,12H2,1-2H3 |
InChI Key |
FXAHWZFJZBPYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=C(C1=O)Br)C)N |
Origin of Product |
United States |
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